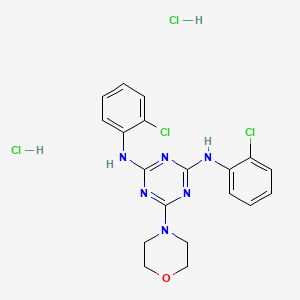
N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a useful research compound. Its molecular formula is C19H20Cl4N6O and its molecular weight is 490.21. The purity is usually 95%.
BenchChem offers high-quality N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of triazine derivatives involves various chemical reactions to produce compounds with potential applications in materials science and biology. For instance, triazine-based fluorescent brightening agents have been applied to cotton and nylon fibers, showing excellent results (Modi, 1993). This indicates the compound's utility in enhancing the brightness and appearance of textiles.
Biological Activities
- Triazine derivatives have shown promising biological activities, including cytotoxicity against cancer cells. A study synthesized morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives, which accumulated in B16 melanoma cells and exhibited higher cytotoxicity compared to a standard, highlighting their potential in cancer treatment (Jin et al., 2018).
Antimicrobial Properties
- The development of bis-morpholine triazine quaternary ammonium salts has demonstrated significant antimicrobial properties against both Gram-negative and Gram-positive bacterial strains, showing potential for use in disinfection and sanitation applications (Morandini et al., 2021).
Environmental Applications
- Research into the adsorption properties of lignocellulosic substrates for pesticide removal from wastewater has explored the efficacy of such materials in cleaning contaminated waters, suggesting that triazine-based compounds could be relevant in environmental remediation processes (Boudesocque et al., 2008).
Material Science
- The incorporation of triazine rings into polymers to enhance their thermal stability and solubility profiles has been a subject of interest. Polyamides containing triazine moieties have shown good thermal stability and flame retardancy, indicating their usefulness in creating high-performance materials with specific resistance to heat and fire (Dinari & Haghighi, 2017).
Propiedades
IUPAC Name |
2-N,4-N-bis(2-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O.2ClH/c20-13-5-1-3-7-15(13)22-17-24-18(23-16-8-4-2-6-14(16)21)26-19(25-17)27-9-11-28-12-10-27;;/h1-8H,9-12H2,(H2,22,23,24,25,26);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEBOKZKSOQOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3Cl)NC4=CC=CC=C4Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2805285.png)
![5-(2,4-dimethoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2805286.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2805287.png)
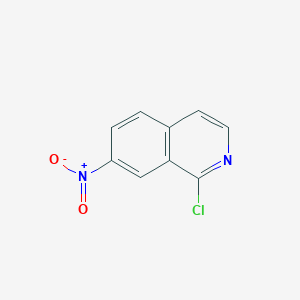
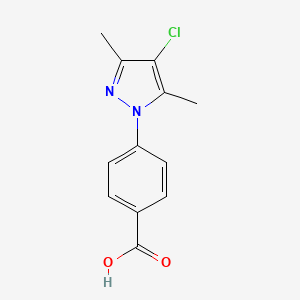
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2805290.png)

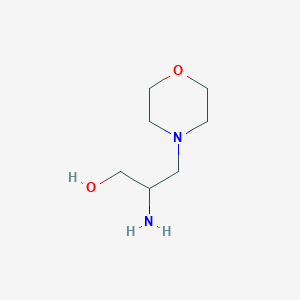
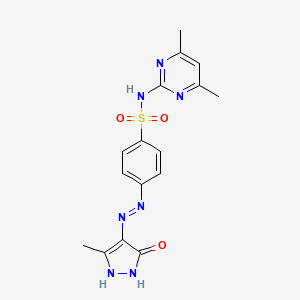
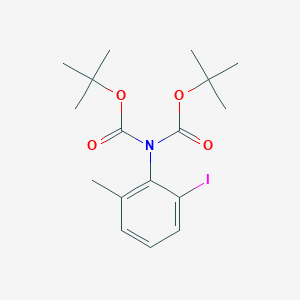

![2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2805300.png)
![9-(4-ethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805304.png)
![N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2805305.png)